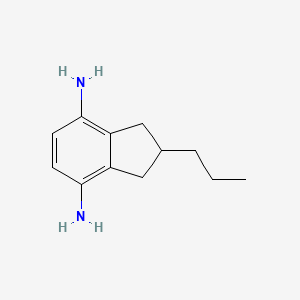![molecular formula C15H19BrO B14203843 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- CAS No. 825628-01-1](/img/structure/B14203843.png)
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- is an organic compound with the molecular formula C15H19BrO It is a derivative of heptanol, featuring a bromophenyl group and an ethenylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- typically involves the reaction of 1-heptanol with 2-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 3-[(2-bromophenyl)ethenylidene]heptanone.
Reduction: Formation of 1-Heptanol, 3-[(phenyl)ethenylidene]-.
Substitution: Formation of 1-Heptanol, 3-[(2-methoxyphenyl)ethenylidene]- or 1-Heptanol, 3-[(2-cyanophenyl)ethenylidene]-.
科学的研究の応用
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-Heptanol, 3-[(2-chlorophenyl)ethenylidene]-
- 1-Heptanol, 3-[(2-fluorophenyl)ethenylidene]-
- 1-Heptanol, 3-[(2-iodophenyl)ethenylidene]-
Uniqueness
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can engage in specific interactions, such as halogen bonding, that are not possible with other halogens, making this compound particularly interesting for research and development.
特性
CAS番号 |
825628-01-1 |
|---|---|
分子式 |
C15H19BrO |
分子量 |
295.21 g/mol |
InChI |
InChI=1S/C15H19BrO/c1-2-3-6-13(11-12-17)9-10-14-7-4-5-8-15(14)16/h4-5,7-8,10,17H,2-3,6,11-12H2,1H3 |
InChIキー |
REPZUAGFTHLCAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=CC1=CC=CC=C1Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


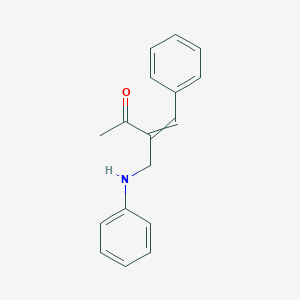
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
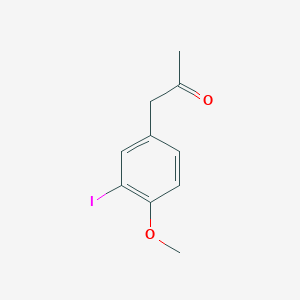
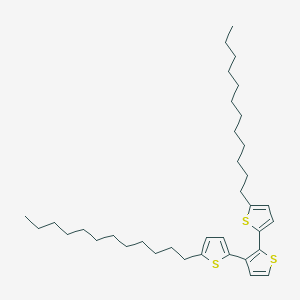
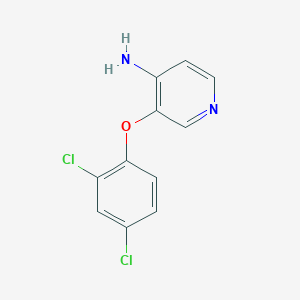

![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
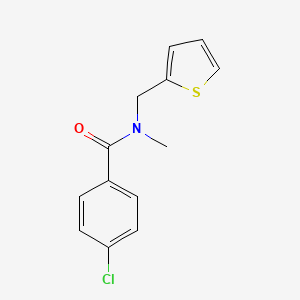
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
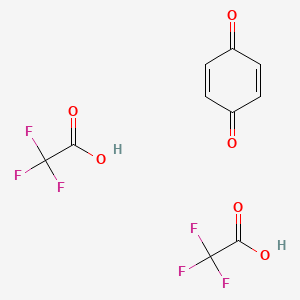
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
